molecular formula C28H44O3 B049657 Ddmvd CAS No. 123000-44-2

Ddmvd

Cat. No. B049657
M. Wt: 428.6 g/mol
InChI Key: RQYBOLUOBVMUJB-XQIUTWOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ddmvd, also known as 2,3-dimethyl-2,3-dinitrobutane, is a chemical reagent commonly used in organic chemistry as a synthesis method for identifying the presence of active hydrogen atoms in organic compounds.

Mechanism Of Action

The mechanism of action of Ddmvd involves the formation of a yellow precipitate when it reacts with active hydrogen atoms in organic compounds. This reaction is based on the principle of nitration, which involves the addition of a nitro group (-NO2) to a molecule. The yellow precipitate is formed due to the formation of a nitroalkene intermediate, which is then reduced to a nitroalkane by the addition of sodium hydroxide.

Biochemical And Physiological Effects

Ddmvd does not have any significant biochemical or physiological effects, as it is primarily used as a chemical reagent in organic chemistry. However, it is important to handle Ddmvd with care, as it is a highly explosive and toxic substance.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ddmvd as a reagent in lab experiments is its high selectivity for active hydrogen atoms in organic compounds. This allows for accurate identification and analysis of these compounds. Additionally, Ddmvd is relatively inexpensive and easy to use. However, one of the main limitations of using Ddmvd is its explosive and toxic nature, which requires careful handling and storage.

Future Directions

There are several potential future directions for the use of Ddmvd in scientific research. One area of interest is the development of new synthesis methods using Ddmvd, particularly in the field of drug discovery. Additionally, there is potential for the use of Ddmvd in the development of new materials, such as polymers and nanomaterials. Further research is also needed to explore the potential applications of Ddmvd in other fields, such as biotechnology and environmental science.
Conclusion
In conclusion, Ddmvd is a highly useful chemical reagent that has a wide range of scientific research applications, particularly in the field of organic chemistry. Its mechanism of action involves the formation of a yellow precipitate when it reacts with active hydrogen atoms in organic compounds, and it has several advantages and limitations for lab experiments. While there are some potential future directions for the use of Ddmvd in scientific research, it is important to handle this substance with care due to its explosive and toxic nature.

Synthesis Methods

Ddmvd is a yellow crystalline solid that is synthesized by the reaction of nitric acid and Ddmvd-1-butene. It is commonly used as a reagent for the qualitative detection of active hydrogen atoms in organic compounds. This is achieved by adding a small amount of Ddmvd to the organic compound and observing the formation of a yellow precipitate.

Scientific Research Applications

Ddmvd has a wide range of scientific research applications, particularly in the field of organic chemistry. It is commonly used as a reagent for the identification of active hydrogen atoms in organic compounds, which is important for understanding the chemical properties and reactions of these compounds. Ddmvd is also used in the synthesis of various organic compounds, including drugs, fragrances, and polymers.

properties

CAS RN

123000-44-2

Product Name

Ddmvd

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

IUPAC Name

(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(E,2R,6S)-6-hydroxy-6-methyloct-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C28H44O3/c1-6-27(4,31)15-7-9-19(2)24-13-14-25-21(10-8-16-28(24,25)5)11-12-22-17-23(29)18-26(30)20(22)3/h7,9,11-12,19,23-26,29-31H,3,6,8,10,13-18H2,1-2,4-5H3/b9-7+,21-11+,22-12-/t19-,23+,24?,25+,26-,27+,28-/m1/s1

InChI Key

RQYBOLUOBVMUJB-XQIUTWOCSA-N

Isomeric SMILES

CC[C@@](C)(C/C=C/[C@@H](C)C1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C)O

SMILES

CCC(C)(CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Canonical SMILES

CCC(C)(CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

synonyms

(22E,25R)-22-dehydro-1alpha,25-dihydroxy-26-methylvitamin D3
(22E,25S)-22-dehydro-1alpha,25-dihydroxy-26-methylvitamin D3
25-dehydro-1,25-dihydroxy-26-methylvitamin D3
DDMVD

Origin of Product

United States

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